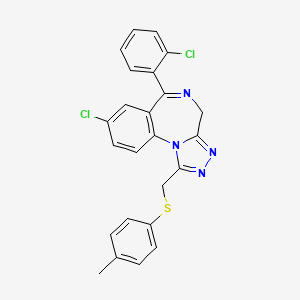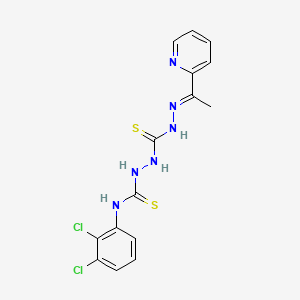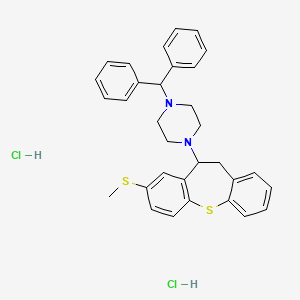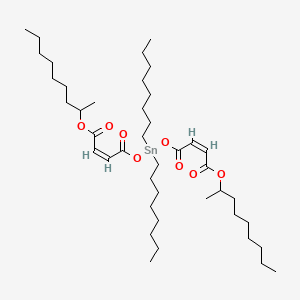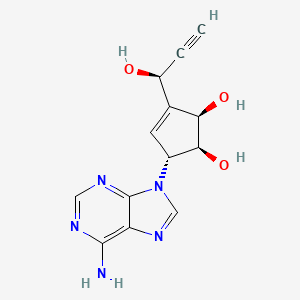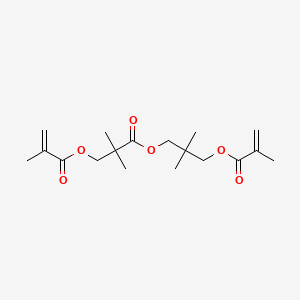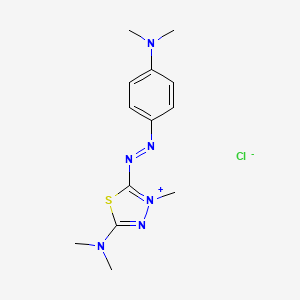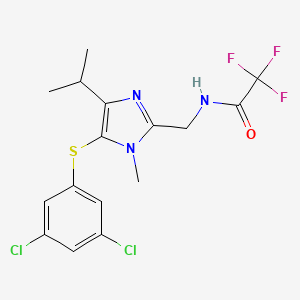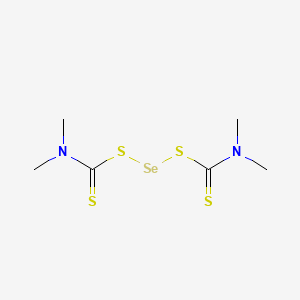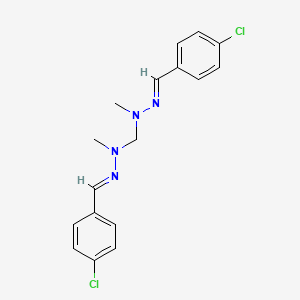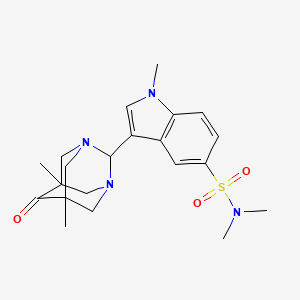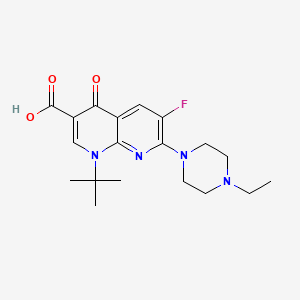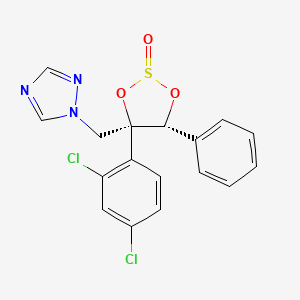
1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a dichlorophenyl group, a phenyl group, and a dioxathiolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthesis might involve:
Starting Materials: Appropriate dichlorophenyl and phenyl precursors.
Reaction Conditions: Cyclization reactions often require specific catalysts, solvents, and temperature conditions to ensure the correct formation of the triazole ring.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1H-1,2,4-triazole derivatives are widely studied for their applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for their potential use in pharmaceuticals, particularly as antifungal agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole derivatives often involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes or disruption of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound, simpler in structure.
Benzotriazole: Another triazole derivative with different substituents.
Tetrazole: A related compound with four nitrogen atoms in the ring.
Uniqueness
This compound is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
107741-37-7 |
|---|---|
Molecular Formula |
C17H13Cl2N3O3S |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c18-13-6-7-14(15(19)8-13)17(9-22-11-20-10-21-22)16(24-26(23)25-17)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,17-,26?/m1/s1 |
InChI Key |
OLIQJKKFJSYEAY-GTKFHXFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


